molecular formula C12H15NO B14308596 4-Amino-3-benzylpent-3-en-2-one CAS No. 113123-39-0

4-Amino-3-benzylpent-3-en-2-one

Cat. No.: B14308596
CAS No.: 113123-39-0
M. Wt: 189.25 g/mol
InChI Key: QATFARYJZDAONR-UHFFFAOYSA-N
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Description

4-Amino-3-benzylpent-3-en-2-one is an organic compound with a unique structure that includes an amino group, a benzyl group, and a pentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzylpent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of a benzyl halide with an appropriate amine under basic conditions to form the desired product. Another method includes the use of a palladium-catalyzed coupling reaction between a benzyl halide and an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzylpent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-benzylpent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-benzylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-benzylpent-3-en-2-one is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

113123-39-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-amino-3-benzylpent-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3

InChI Key

QATFARYJZDAONR-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC1=CC=CC=C1)C(=O)C)N

Origin of Product

United States

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